Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)-
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Overview
Description
Preparation Methods
The synthesis of Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- can be achieved through various synthetic routes. One common method involves the cyclization of 5-amino-1H-tetrazole with sodium azide and triethyl orthoformate in glacial acetic acid . Another approach utilizes the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2]-cycloaddition with dicyandiamide and sodium azide .
Chemical Reactions Analysis
Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted tetrazoles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- involves its interaction with molecular targets through receptor-ligand interactions. The tetrazole ring’s electron-donating and electron-withdrawing properties facilitate these interactions by stabilizing electrostatic repulsion and delocalizing electrons . This compound can penetrate cell membranes more easily due to its lipophilicity, enhancing its biological activity .
Comparison with Similar Compounds
Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- can be compared with other tetrazole derivatives such as:
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Known for its high detonation performance and use in energetic materials.
5-(2H-tetrazol-5-yl)terephthalic acid: Used in the synthesis of metal-organic frameworks with unique structural properties.
The uniqueness of Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C4H6N4O |
---|---|
Molecular Weight |
126.12 g/mol |
IUPAC Name |
1-(2-methyltetrazol-5-yl)ethanone |
InChI |
InChI=1S/C4H6N4O/c1-3(9)4-5-7-8(2)6-4/h1-2H3 |
InChI Key |
JBLVKBDNCAFZAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(N=N1)C |
Origin of Product |
United States |
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